molecular formula C15H18BrFO2 B8533060 tert-Butyl 1-(3-bromo-4-fluorobenzyl)cyclopropanecarboxylate

tert-Butyl 1-(3-bromo-4-fluorobenzyl)cyclopropanecarboxylate

Cat. No.: B8533060
M. Wt: 329.20 g/mol
InChI Key: DKMRPTLYGZLVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 1-(3-bromo-4-fluorobenzyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C15H18BrFO2 and its molecular weight is 329.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18BrFO2

Molecular Weight

329.20 g/mol

IUPAC Name

tert-butyl 1-[(3-bromo-4-fluorophenyl)methyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C15H18BrFO2/c1-14(2,3)19-13(18)15(6-7-15)9-10-4-5-12(17)11(16)8-10/h4-5,8H,6-7,9H2,1-3H3

InChI Key

DKMRPTLYGZLVLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)CC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 199.5 ml (1.42 mol) of diisopropylamine were initially charged in 1300 ml of dry THF and cooled to −50° C. 569.1 ml (1.42 mol) of n-butyllithium solution (2.5 M in hexane) were slowly added dropwise. The resulting mixture was warmed to 0° C. and then cooled to −70° C. A solution of 161.9 g (1.14 mol) of tert-butyl cyclopropanecarboxylate in 380 ml THF was added to the reaction solution, with the temperature being kept below −60° C. After 4 h of stirring at −78° C., a solution of 262 g (0.95 mol) of 2-bromo-4-(bromomethyl)-1-fluorobenzene in 480 ml of THF was added, the temperature again being kept below −60° C. The reaction mixture was then slowly warmed to RT overnight, after which 1.5 liters of saturated aqueous ammonium chloride solution and 3.0 liters of ethyl acetate were carefully added. After phase separation, the aqueous phase was extracted with ethyl acetate. The combined organic phases were washed with saturated sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The crude product was purified by chromatography on 3 kg of silica gel (mobile phase cyclohexane/dichloromethane 9:1, then 5:1). 189.9 g (50.4% of theory) of the title compound were thus obtained.
Quantity
199.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
569.1 mL
Type
reactant
Reaction Step Two
Quantity
161.9 g
Type
reactant
Reaction Step Three
Name
Quantity
380 mL
Type
solvent
Reaction Step Three
Quantity
262 g
Type
reactant
Reaction Step Four
Name
Quantity
480 mL
Type
solvent
Reaction Step Four
Quantity
1.5 L
Type
reactant
Reaction Step Five
Quantity
3 L
Type
solvent
Reaction Step Five

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